Cas no 2126161-51-9 (4,4-dimethyl-3-phenylpiperidine hydrochloride)

4,4-dimethyl-3-phenylpiperidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 4,4-dimethyl-3-phenylpiperidine hydrochloride
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- インチ: 1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H
- InChIKey: YLKPHQKTMBBCIO-UHFFFAOYSA-N
- ほほえんだ: CC1(CCNCC1C1C=CC=CC=1)C.Cl
4,4-dimethyl-3-phenylpiperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-393332-0.1g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 0.1g |
$241.0 | 2023-11-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00872912-1g |
4,4-Dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 1g |
¥5142.0 | 2023-03-31 | |
Enamine | EN300-393332-0.25g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 0.25g |
$347.0 | 2023-11-13 | |
Enamine | EN300-393332-0.5g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 0.5g |
$546.0 | 2023-11-13 | |
Enamine | EN300-393332-10.0g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 10.0g |
$3007.0 | 2023-03-02 | |
Aaron | AR01E8D4-250mg |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 250mg |
$503.00 | 2025-02-10 | |
Aaron | AR01E8D4-100mg |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 100mg |
$357.00 | 2025-02-10 | |
Aaron | AR01E8D4-1g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 1g |
$987.00 | 2025-02-10 | |
A2B Chem LLC | AX42540-5g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 5g |
$2170.00 | 2024-04-20 | |
Enamine | EN300-393332-5.0g |
4,4-dimethyl-3-phenylpiperidine hydrochloride |
2126161-51-9 | 95% | 5.0g |
$2028.0 | 2023-03-02 |
4,4-dimethyl-3-phenylpiperidine hydrochloride 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
4,4-dimethyl-3-phenylpiperidine hydrochlorideに関する追加情報
Introduction to 4,4-dimethyl-3-phenylpiperidine hydrochloride (CAS No. 2126161-51-9)
4,4-dimethyl-3-phenylpiperidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2126161-51-9, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of two methyl groups at the 4-position and a phenyl group at the 3-position introduces unique steric and electronic properties, making it a valuable scaffold for medicinal chemistry applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and drug formulation processes. Its structural features have garnered attention from researchers due to its potential in modulating neurological and cardiovascular pathways. Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents targeting central nervous system disorders.
In the context of modern drug discovery, 4,4-dimethyl-3-phenylpiperidine hydrochloride has been explored for its pharmacological profile. The dimethyl substitution at the 4-position contributes to steric hindrance, which can influence binding affinity to biological targets. Meanwhile, the phenyl group at the 3-position introduces electronic effects that can modulate receptor interactions. These structural elements make it an attractive candidate for further optimization in hit-to-drug development pipelines.
Recent advancements in computational chemistry have enabled more precise modeling of how 4,4-dimethyl-3-phenylpiperidine hydrochloride interacts with biological targets. Molecular docking studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in neurodegenerative diseases. The phenyl ring's aromaticity and the nitrogen-containing piperidine core provide multiple interaction points with potential therapeutic relevance.
Moreover, synthetic methodologies have been refined to produce 4,4-dimethyl-3-phenylpiperidine hydrochloride with high purity and yield. Modern synthetic routes often leverage transition metal catalysis and asymmetric methods to enhance regioselectivity and enantioselectivity. These improvements have made it feasible to explore derivatives of this compound with tailored pharmacological properties.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are investigating its role in developing novel materials for drug delivery systems, where its structural rigidity and functional groups could enhance stability and bioavailability. Additionally, its compatibility with various solvents makes it suitable for formulation into oral, injectable, and topical medications.
From a regulatory perspective, 4,4-dimethyl-3-phenylpiperidine hydrochloride (CAS No. 2126161-51-9) must comply with Good Manufacturing Practices (GMP) to ensure consistency and safety in pharmaceutical applications. Quality control measures are essential to monitor impurities and degradation products that could affect efficacy or safety profiles.
Future research directions may focus on exploring analogs of this compound to identify more potent or selective derivatives. By modifying substituents or altering the core structure, scientists aim to unlock new therapeutic possibilities while minimizing side effects. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.
The growing interest in 4,4-dimethyl-3-phenylpiperidine hydrochloride underscores its significance as a building block in medicinal chemistry. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly vital role in addressing complex diseases through innovative drug design strategies.
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